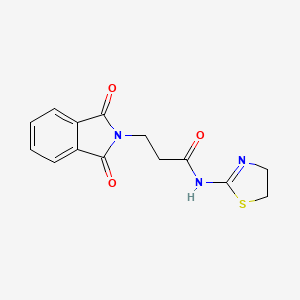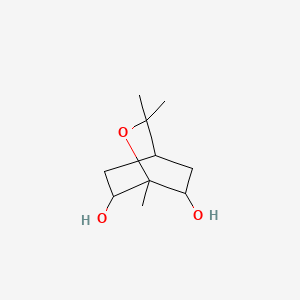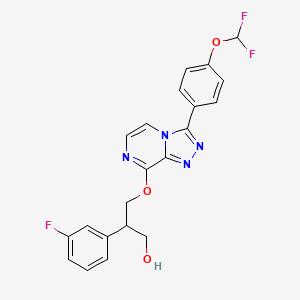
N-(4,5-Dihydrothiazol-2-yl)-3-(1,3-dioxoisoindolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-623904 is a chemical compound with the molecular formula C14H13N3O3S and a molecular weight of 303.34 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-623904 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between a substituted aniline and a carboxylic acid derivative.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the desired heterocyclic ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of WAY-623904 may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
WAY-623904 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
WAY-623904 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of WAY-623904 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Signal Transduction: Modulating signaling pathways that regulate cellular functions.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors to alter their activity and downstream effects.
Comparison with Similar Compounds
WAY-623904 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-181187: A compound with similar structural features but different biological activities.
The uniqueness of WAY-623904 lies in its specific molecular structure, which confers distinct chemical and biological properties, making it valuable for targeted research applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C14H13N3O3S/c18-11(16-14-15-6-8-21-14)5-7-17-12(19)9-3-1-2-4-10(9)13(17)20/h1-4H,5-8H2,(H,15,16,18) |
InChI Key |
YUHCNTAYJYZXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Tert-butylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815605.png)


![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
![5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)
![3-(1,3-Benzodioxol-4-yl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815658.png)
![2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B10815666.png)

![3-(4-Methylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815681.png)
![N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815695.png)
![5-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815700.png)
